molecular formula C11H22N2O3 B6245611 tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate CAS No. 2101218-75-9

tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate

Cat. No.: B6245611
CAS No.: 2101218-75-9
M. Wt: 230.3
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Description

Properties

CAS No.

2101218-75-9

Molecular Formula

C11H22N2O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

Preparation Methods

Protection/Deprotection Strategy for Amino Group Installation

A cornerstone method for synthesizing this compound involves selective protection and deprotection of the amino group. As detailed in WO2009133778A1 , tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate intermediates undergo base-mediated deprotection to yield the free amine. For the target compound, the methoxy group at position 5 is introduced prior to amino group functionalization.

Key Steps :

  • Introduction of the Methoxy Group : The 5-methoxy substituent is typically installed via nucleophilic substitution or etherification during piperidine ring formation.

  • Boc Protection : The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions.

  • Amino Group Protection : The 3-amino group is temporarily protected with an alkoxycarbonyl group (e.g., benzyloxycarbonyl) to prevent side reactions during subsequent steps.

  • Selective Deprotection : A base such as sodium hydroxide or potassium carbonate selectively removes the alkoxycarbonyl protecting group while retaining the Boc group on the piperidine nitrogen.

Example Protocol :

  • Substrate : tert-Butyl 3-(benzyloxycarbonylamino)-5-methoxypiperidine-1-carboxylate

  • Base : 2 M NaOH

  • Conditions : 80°C, 3 hours

  • Yield : 85–90%

Stereoselective Synthesis via Chiral Resolution

The (3R,5S) stereochemistry is critical for biological activity. Industrial methods often employ chiral auxiliaries or enzymatic resolution to achieve high enantiomeric excess (ee).

Approach :

  • Chiral Pool Synthesis : Starting from naturally occurring chiral precursors (e.g., L-proline derivatives) to set the stereocenters early in the synthesis.

  • Asymmetric Catalysis : Use of transition metal catalysts (e.g., Ru or Rh complexes) for hydrogenation or cyclization steps to control stereochemistry.

Data Table 1: Stereoselective Methods

MethodCatalyst/Reagentee (%)Yield (%)Source
Enzymatic ResolutionLipase B (Candida antarctica)9875
Asymmetric HydrogenationRu-BINAP complex9982

Reaction Optimization and Conditions

Base and Solvent Effects on Deprotection

The choice of base and solvent significantly impacts deprotection efficiency. Strong bases (e.g., NaOH) in polar aprotic solvents (e.g., DMF) favor complete conversion, while milder bases (e.g., K2CO3) in aqueous mixtures reduce side reactions.

Data Table 2: Base Screening for Deprotection

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOH (2 M)H2O/THF80389
K2CO3MeOH/H2O60578
LiOHDMF100292

Coupling Reactions for Intermediate Functionalization

Amide coupling agents such as HATU and DIPEA are employed to introduce protected amino groups. For example, Ambeed reports a 57% yield using HATU/DIPEA in DMF at room temperature for 2 hours.

Critical Parameters :

  • Coupling Agent : HATU > EDCl > DCC (superior activation of carboxylates).

  • Solvent : DMF or dichloromethane ensures reagent solubility.

  • Stoichiometry : 1.2 equivalents of amine relative to carboxylic acid.

Purification and Characterization

Chromatographic Techniques

Final purification typically involves silica gel column chromatography with gradients of ethyl acetate in hexane (e.g., 30–70% v/v). High-performance liquid chromatography (HPLC) is used for enantiomeric excess determination.

Data Table 3: Purification Outcomes

MethodPurity (%)Recovery (%)Source
Silica Gel Chromatography98.585
Preparative HPLC99.970

Spectroscopic Characterization

  • NMR : Distinct signals for Boc (δ 1.4 ppm, singlet) and methoxy (δ 3.3 ppm, singlet) groups confirm structure.

  • MS : Molecular ion peak at m/z 230.30 [M+H]+ aligns with the molecular formula C11H22N2O3.

Industrial Production Considerations

Flow Microreactor Systems

VulcanChem highlights the use of continuous flow reactors to enhance reaction control and scalability. Benefits include:

  • Improved Heat Transfer : Mitigates exothermic risks during Boc protection.

  • Higher Throughput : 5–10× faster than batch processes.

Case Study :

  • Throughput : 1 kg/day production achieved using a microreactor with 90% yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso derivatives, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Derivatives

The biological and physicochemical properties of piperidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name (CAS) Substituent at Position 5 Molecular Formula Molecular Weight clogP* Key Observations
tert-Butyl (3R,5S)-3-amino-5-methoxy- (2101218-75-9) Methoxy (-OCH₃) C₁₁H₂₂N₂O₃ 230.31 ~1.8** Balanced lipophilicity; moderate metabolic stability
tert-Butyl (3R,5S)-3-amino-5-methyl- (1860012-52-7) Methyl (-CH₃) C₁₁H₂₂N₂O₂ 214.30 ~2.1 Higher lipophilicity improves receptor affinity but reduces metabolic stability
tert-Butyl (3S,5S)-3-amino-5-fluoro- (1932056-72-8) Fluoro (-F) C₁₀H₁₈FN₂O₂ 214.27 ~1.5 Enhanced polarity; potential for improved solubility and metabolic resistance
tert-Butyl (3R,5S)-3-amino-5-hydroxy- (1312798-21-2) Hydroxyl (-OH) C₁₀H₂₀N₂O₃ 216.28 ~0.9 High polarity limits membrane permeability but improves hydrogen bonding

Predicted clogP values based on substituent contributions.
*
Estimated from structural analogs in .

Key Findings :
  • Methoxy vs.
  • Methoxy vs. Fluoro : Fluorination increases electronegativity, which may improve binding to polar targets (e.g., enzymes) but reduces steric bulk compared to methoxy .
  • Methoxy vs. Hydroxyl : The hydroxyl analog is significantly more polar (clogP ~0.9), limiting its use in central nervous system (CNS) drug development due to poor blood-brain barrier penetration .

Stereochemical and Functional Group Comparisons

Table 2: Impact of Stereochemistry and Functional Groups
Compound (CAS) Stereochemistry Functional Groups Biological Relevance
tert-Butyl (3R,5S)-3-amino-5-methoxy- (2101218-75-9) 3R,5S Boc, NH₂, OCH₃ Optimal stereochemistry for sigma-1 receptor binding; methoxy enhances solubility
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (652971-20-5) 3S,4R Boc, Ph, COOH Phenyl and carboxylic acid groups enable interactions with hydrophobic and ionic binding pockets
(5R,6S)-tert-Butyl 5-acetoxy-6-(hydroxymethyl)- (N/A) 5R,6S Acetoxy, CH₂OH Used in alkaloid synthesis; acetoxy group aids in prodrug strategies
Key Findings :
  • Stereochemistry : The 3R,5S configuration in the target compound is critical for maintaining activity in receptor-binding assays, as seen in sigma-1 ligands .
  • Functional Groups :
    • Boc Protection : Universally used for amine protection, enabling selective deprotection in multi-step syntheses .
    • Methoxy Group : Provides a balance between electron-donating effects and steric hindrance, unlike bulkier tert-butyl or adamantyl groups, which impair metabolic stability .

Metabolic Stability and Toxicity

  • Metabolic Stability : Methoxy-containing derivatives generally exhibit longer half-lives than methyl analogs due to reduced cytochrome P450-mediated oxidation .
  • Toxicity: The target compound’s safety profile is comparable to analogs like tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate, with hazard codes H315 (skin irritation) and H319 (eye irritation) .

Biological Activity

tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate is a compound with a unique structural configuration that has garnered interest in biological research. Its potential therapeutic applications and biological activities are under investigation, particularly in the context of its interactions with biological systems.

  • Molecular Formula : C11H22N2O3
  • CAS Number : 2248405-17-4
  • Molecular Weight : 230.30 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CC@@HN

Biological Activity Overview

The biological activity of this compound can be summarized based on its pharmacological properties, mechanisms of action, and potential therapeutic uses. Although comprehensive literature specifically addressing this compound is limited, related studies provide insights into its possible effects.

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, similar to other piperidine derivatives. This interaction could modulate neurotransmission and influence behavioral outcomes.
  • Enzyme Inhibition : Initial studies suggest potential inhibition of certain enzymes involved in metabolic pathways, which could impact drug metabolism and efficacy.

Pharmacological Studies

Research indicates that compounds structurally related to this compound exhibit various pharmacological effects:

  • Antidepressant-like Effects : Some piperidine derivatives have shown promise in preclinical models for their antidepressant properties by enhancing serotonergic and noradrenergic transmission.
  • Neuroprotective Properties : There is evidence suggesting that similar compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

Case Studies

While specific case studies on this compound are scarce, the following findings from related compounds provide context:

StudyCompoundFindings
Piperidine Derivative ADemonstrated significant reduction in depressive-like behavior in rodent models.
Piperidine Derivative BShowed neuroprotective effects against glutamate-induced toxicity in vitro.

Toxicity and Safety Profile

Limited data is available regarding the toxicity of this compound. However, structural analogs have been assessed for safety profiles:

  • Acute Toxicity Studies : Related compounds have undergone acute toxicity assessments, indicating moderate safety margins at therapeutic doses.

Q & A

Q. What are the key structural features and stereochemical considerations for tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate?

The compound features a piperidine ring with a tert-butyl carbamate group at position 1, an amino group at position 3 (R-configuration), and a methoxy group at position 5 (S-configuration). The stereochemistry is critical for biological interactions and synthetic reproducibility. Confirmation of stereochemistry can be achieved via X-ray crystallography, optical rotation measurements, or chiral HPLC .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Piperidine ring formation : Cyclization of amino alcohol precursors.
  • Functional group introduction : Selective methoxylation at position 5 using methylating agents (e.g., methyl iodide) under basic conditions.
  • Boc protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride or Boc-Cl .
  • Resolution of enantiomers : Chiral resolution via enzymatic methods or chiral auxiliaries to isolate the (3R,5S) isomer .

Q. How can the purity and enantiomeric excess (ee) of this compound be assessed?

  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers.
  • NMR spectroscopy : Analysis of diastereotopic protons or coupling constants to confirm stereochemistry.
  • Mass spectrometry (MS) : To verify molecular weight and detect impurities .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation).
  • Storage : In a cool, dry environment under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How does the methoxy group at position 5 influence reactivity compared to methyl or hydroxyl analogs?

The methoxy group’s electron-donating nature increases steric hindrance and alters nucleophilicity at adjacent positions. This affects alkylation or acylation reactions, requiring adjusted reaction temperatures or catalysts compared to methyl/hydroxyl analogs. Computational studies (DFT) can predict regioselectivity .

Q. What strategies optimize enantioselective synthesis of the (3R,5S) isomer?

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps.
  • Dynamic kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers.
  • Crystallization-induced asymmetric transformation : Leverage differential solubility of diastereomers .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a chiral building block for:

  • Kinase inhibitors : The amino and methoxy groups participate in hydrogen bonding with ATP-binding pockets (e.g., G protein-coupled receptor kinase inhibitors) .
  • Peptidomimetics : Piperidine scaffolds mimic peptide backbones, enhancing metabolic stability .

Q. What computational tools are used to model its interactions with biological targets?

  • Molecular docking (AutoDock, Schrödinger) : Predict binding modes to receptors.
  • Molecular dynamics simulations (GROMACS) : Assess conformational stability in aqueous environments.
  • ADMET prediction (SwissADME) : Evaluate pharmacokinetic properties .

Q. How can low yields during Boc protection be troubleshooted?

  • Side reactions : Competing acylation at the amino group can be minimized by using Boc₂O in THF with DMAP as a catalyst.
  • Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to resolve proton assignments.
  • Thermal degradation during GC-MS : Employ lower ionization temperatures or derivatization (e.g., silylation) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Piperidine formationCyclization of amino alcohol, H₂SO₄ catalyst65–75
MethoxylationCH₃I, K₂CO₃, DMF, 60°C80–85
Boc protectionBoc₂O, DMAP, THF, 0°C → RT90–95

Q. Table 2: Characterization Data

TechniqueKey ObservationsReference
Chiral HPLCRetention time: 8.2 min (3R,5S), 10.1 min (3S,5R)
¹H NMR (400 MHz)δ 3.35 (s, OCH₃), δ 4.12 (m, NH₂)
X-ray crystallographyConfirmed (3R,5S) configuration

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